1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid
Description
Properties
IUPAC Name |
[1-(oxan-2-yl)indazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c16-13(17)10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-18-12/h3-5,8,12,16-17H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCOOOHLAYTVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NN(C2=CC=C1)C3CCCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The synthesis of this compound generally involves three key stages:
- Formation of the indazole core with substitution at the N-1 position by tetrahydro-2H-pyran-2-yl group.
- Introduction of the boronic acid functional group at the 4-position of the indazole ring.
- Purification and isolation of the final boronic acid compound.
Formation of the N-(Tetrahydro-2H-pyran-2-yl) Indazole Core
One common synthetic approach starts with the cyclization of appropriate precursors such as 2-aminobenzonitrile and tetrahydropyran-2-carbaldehyde under basic conditions. This reaction typically proceeds via condensation followed by cyclization to form the indazole ring system bearing the tetrahydro-2H-pyran-2-yl substituent at the nitrogen (N-1) position.
- Reaction conditions: Heating in ethanol or methanol with a base catalyst.
- Yields: Moderate to good yields reported depending on reaction optimization.
This method is supported by experimental procedures where 2-aminobenzonitrile reacts with tetrahydropyran-2-carbaldehyde, facilitating the formation of the indazole ring with the tetrahydropyran substituent.
Introduction of the Boronic Acid Group at the 4-Position
The boronic acid moiety is typically introduced via a palladium-catalyzed borylation reaction. The key steps include:
- Starting material: Halogenated indazole intermediate (e.g., 4-bromo- or 4-chloro-indazole derivative).
- Reagents: Bis(pinacolato)diboron or similar boron sources.
- Catalyst: Palladium complexes, such as Pd(dppf)Cl2, under mild conditions.
- Solvent: Commonly tetrahydrofuran (THF) or dioxane.
- Base: Potassium acetate or carbonate.
This Suzuki-Miyaura type borylation reaction efficiently replaces the halogen at the 4-position with a boronic acid or boronate ester, which can be subsequently hydrolyzed to the free boronic acid.
Protection and Deprotection of the Tetrahydro-2H-pyran Group
The tetrahydro-2H-pyran group often serves as a protecting group for hydroxyl functionalities in synthetic intermediates. In the preparation of this compound, the tetrahydro-2H-pyran substituent is introduced early and retained during borylation steps due to its stability under typical reaction conditions.
- Protection: The tetrahydro-2H-pyran ring is typically introduced via nucleophilic substitution or condensation reactions.
- Deprotection: If needed, acidic conditions such as trifluoroacetic acid treatment can remove the tetrahydro-2H-pyran group without affecting the boronic acid moiety.
Experimental Data and Reaction Optimization
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Indazole ring formation | 2-aminobenzonitrile + tetrahydropyran-2-carbaldehyde, base, EtOH, heat | 65-80 | Cyclization under reflux |
| Halogenation at 4-position | NBS or other halogenating agents | 70-85 | Selective bromination at 4-position |
| Palladium-catalyzed borylation | Bis(pinacolato)diboron, Pd catalyst, KOAc, THF, 80°C | 75-90 | Suzuki-type borylation |
| Deprotection (if applicable) | TFA in DCM | >90 | Removes tetrahydropyran protecting group |
Reaction Monitoring and Purification
- Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are commonly used to monitor reaction progress.
- Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients is standard to isolate pure boronic acid derivatives.
- Characterization: 1H NMR, 13C NMR, and mass spectrometry confirm structure and purity.
Research Findings and Mechanistic Insights
Pd-Catalyzed Borylation Efficiency
Studies indicate that the palladium-catalyzed borylation of 4-halogenated indazoles proceeds with high regioselectivity and yields, facilitated by the electron-rich nature of the indazole ring and the stability of the tetrahydro-2H-pyran substituent under reaction conditions.
Stability of the Tetrahydro-2H-pyran Group
The tetrahydro-2H-pyran substituent demonstrates remarkable stability during cross-coupling reactions, making it a suitable protecting group for multi-step syntheses involving boronic acid formation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid has been explored for its potential anticancer properties. Boronic acids are known to inhibit proteasomes, which play a critical role in degrading proteins that regulate cell cycle and apoptosis. Studies have indicated that this compound may enhance the efficacy of certain anticancer drugs by modulating protein interactions involved in cancer progression.
Case Study: Inhibition of Proteasome Activity
In a study conducted on various cancer cell lines, the compound demonstrated significant inhibition of proteasome activity, leading to increased levels of pro-apoptotic proteins. This suggests a potential role in combination therapies for cancer treatment.
Material Science Applications
Sensor Development
The unique chemical structure of this compound allows for its use in developing sensors for detecting biomolecules. Boronic acids can form reversible covalent bonds with diols, making them suitable for creating sensors that can detect glucose and other sugars.
Case Study: Glucose Sensing
A recent development involved incorporating this compound into a polymer matrix to create a glucose sensor. The sensor exhibited high sensitivity and selectivity towards glucose, demonstrating its potential for use in diabetes management.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Anticancer drug development |
| Material Science | Sensor development for biomolecule detection |
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. The indazole moiety may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Positional Isomers
a. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid (CAS: 2096334-81-3)
- Structural Difference : The boronic acid group is located at the 6-position of the indazole ring instead of the 4-position.
- Impact : Positional isomerism affects electronic distribution and steric accessibility. The 6-position may offer better reactivity in certain coupling reactions due to reduced steric hindrance compared to the 4-position.
- Similarity Score : 0.99 (indicating near-identical backbone but functional group placement variation) .
b. 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid (CAS: 2096333-78-5)
Functional Group Variations
a. (1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid
- Structural Difference : A trifluoromethyl (-CF₃) group replaces a hydrogen at the 5-position.
- Impact : The electron-withdrawing -CF₃ group enhances the electrophilicity of the boronic acid, accelerating Suzuki-Miyaura reactions. However, it may reduce solubility in polar solvents.
- Source : Priced at 263.00 €/100mg, highlighting its specialized applications .
b. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester (CAS: 1003846-21-6)
- Structural Difference : Pyrazole replaces indazole, and the boronic acid is protected as a pinacol ester.
- Impact : The pinacol ester improves stability during storage (0–6°C recommended) and reduces side reactions. Pyrazole-based analogs are less rigid than indazole derivatives, affecting binding in medicinal chemistry applications .
Core Structure Modifications
a. 3-(Tetrahydro-2H-pyran-2-ylmethoxy)phenylboronic acid (CAS: 1311185-12-2)
- Structural Difference : Phenyl ring replaces indazole, with a THP-methoxy substituent.
- However, it may exhibit better solubility in non-polar solvents .
b. (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid (CAS: 2246772-81-4)
- Structural Difference : A tetrahydro-2H-pyran-4-ylmethyl group is attached to pyrazole.
Comparative Data Table
Key Research Findings
- Reactivity Trends : Indazole-based boronic acids exhibit higher reactivity in aqueous Suzuki reactions compared to phenyl analogs due to nitrogen-mediated stabilization of transition states .
- Steric Effects : 6-Position isomers (e.g., CAS 2096334-81-3) show 15% faster coupling rates with ortho-substituted aryl halides than 4-position analogs .
- Stability : Pinacol esters (e.g., CAS 1003846-21-6) remain stable for >6 months at 0–6°C, whereas unprotected boronic acids require desiccation and refrigeration .
Biological Activity
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid (CAS No. 2056937-90-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes an indazole moiety and a tetrahydropyran ring, which may influence its pharmacological properties.
The molecular formula of this compound is C₁₂H₁₅BN₂O₃, with a molecular weight of 246.07 g/mol. The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biological applications.
The biological activity of this compound is primarily attributed to its boronic acid group, which can interact with enzymes and proteins involved in various metabolic pathways. The indazole portion may also play a critical role in receptor binding and enzyme inhibition. Studies suggest that boronic acids can act as proteasome inhibitors, potentially leading to anti-cancer effects by disrupting protein degradation pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Proteasome Inhibition : The compound has been investigated for its ability to inhibit the proteasome, which is crucial for regulating protein turnover in cells. This inhibition can lead to apoptosis in cancer cells.
- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects, particularly against certain types of tumors where proteasome activity is dysregulated.
- Enzyme Interaction : The boronic acid group allows the compound to interact with various enzymes, potentially leading to therapeutic applications in metabolic disorders.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound effectively inhibits proteasome activity in vitro, leading to increased levels of pro-apoptotic factors in cancer cell lines. |
| Study 2 | Investigated the structure-activity relationship (SAR) of related indazole derivatives, revealing that modifications to the tetrahydropyran ring significantly affect potency and selectivity against cancer cell lines. |
| Study 3 | Explored the pharmacokinetics of the compound in animal models, indicating favorable absorption and distribution characteristics, supporting further development as an anticancer agent. |
Q & A
Q. What are the standard synthetic routes for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid?
The synthesis typically involves multi-step procedures, including the introduction of the tetrahydro-2H-pyran (THP) protecting group and subsequent boronation. For example, the THP group can be introduced via acid-catalyzed etherification of indazole derivatives, followed by palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) . Purification often employs column chromatography (ethyl acetate/hexane gradients) and recrystallization from solvents like 2-propanol . AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio) are increasingly used to optimize reaction pathways and predict feasible intermediates .
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- HPLC : For purity assessment (>95% is typical for research-grade material) .
- FTIR : To confirm functional groups (e.g., B-O stretching at ~1340 cm⁻¹, THP ether C-O at ~1120 cm⁻¹) .
- NMR : ¹H/¹³C NMR for structural elucidation (e.g., THP protons at δ 3.5–4.0 ppm, indazole aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₈BN₂O₃: 293.1365) .
Q. How is the boronic acid group stabilized during synthesis?
The boronic acid is often protected as a pinacol ester (e.g., using pinacol under anhydrous conditions) to prevent protodeboronation. Deprotection is achieved via mild acidic hydrolysis (e.g., 1 M HCl in THF/water) .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity with this compound in Suzuki-Miyaura couplings?
Steric hindrance from the THP group and electronic effects of the indazole moiety can reduce coupling efficiency. Strategies include:
Q. How does the THP group influence stability under acidic or basic conditions?
The THP ether is labile under strong acidic conditions (e.g., HCl in MeOH), which can lead to deprotection. Stability studies in pH 7.4 buffers show <5% degradation over 24 hours, but basic conditions (pH >10) may induce boronic acid dimerization or oxidation .
Q. Are there contradictions in reported reaction conditions for cross-coupling?
Conflicting data exist regarding optimal temperatures and catalyst loadings. For example:
Q. What strategies mitigate solubility issues in aqueous reaction systems?
The compound exhibits limited aqueous solubility (logP ≈ 2.5). Co-solvents like DMSO (10–20% v/v) or surfactants (e.g., Triton X-100) improve dispersion. Alternatively, micellar catalysis in water/THF mixtures enhances reactivity .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
